N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide
Description
N-(1-Benzothiophen-5-yl)-3-methanesulfonylbenzamide is a synthetic organic compound featuring a benzothiophene scaffold substituted at the 5-position with an amide linkage to a 3-methanesulfonylbenzoyl group. This structure combines a sulfur-containing heterocycle (benzothiophene) with a sulfonamide moiety, which is often associated with enhanced biological activity, particularly in pharmaceutical contexts such as kinase inhibition or central nervous system (CNS) targeting.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-22(19,20)14-4-2-3-12(10-14)16(18)17-13-5-6-15-11(9-13)7-8-21-15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPWXMFAPDVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide typically involves the reaction of 1-benzothiophene-5-amine with 3-methylsulfonylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzothiophene moiety is known to interact with various protein targets, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Benzothiophene Derivatives
Structural and Functional Group Analysis
The compound’s key functional groups (benzothiophen-5-yl, methanesulfonyl, and amide) distinguish it from other benzothiophene derivatives. Below is a comparative analysis of structurally related compounds from the provided evidence:
Table 1: Comparison of Key Benzothiophene Derivatives
Key Differences and Implications
- Functional Groups and Reactivity: The methanesulfonyl group in the target compound contrasts with the bromo and boronate groups in analogs. Bromo derivatives (e.g., 1-(1-benzothiophen-5-yl)-2-bromo-1-ethanone) are reactive intermediates suitable for nucleophilic substitution, whereas the boronate ester (CAS 501945-71-7) is tailored for cross-coupling reactions . The sulfonamide group in the target compound may enhance stability and solubility compared to these analogs. The isocyanate derivative (CAS 239097-78-0) is highly reactive, requiring storage below 4°C, whereas the methanesulfonyl group likely confers greater stability .
- Pharmaceutical Potential: The patent compound () shares the benzothiophen-5-yl moiety but incorporates an ether-linked azetidin-ol group, suggesting applications in CNS or anti-inflammatory therapies. In contrast, the target compound’s sulfonamide group may optimize binding to sulfhydryl-containing enzyme targets (e.g., kinases) .
- Physical Properties: Melting points vary significantly: bromoethanone derivatives melt at 48–50°C (aliphatic) vs. 138–139°C (aromatic-substituted), reflecting differences in molecular rigidity . The target compound’s melting point is unreported but expected to be higher due to hydrogen bonding from the amide and sulfonyl groups.
Biological Activity
N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by its chemical structure, which includes a benzothiophene moiety and a methanesulfonyl group. This unique structure contributes to its interaction with various biological targets.
Research indicates that this compound acts primarily as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2). This receptor is involved in pain and inflammatory responses, making it a significant target for analgesic and anti-inflammatory therapies. The modulation of MRGPRX2 has implications for treating conditions such as:
- Chronic Pain : By inhibiting or activating MRGPRX2, this compound may alter pain signaling pathways.
- Allergic Reactions : The receptor's role in mast cell activation suggests potential applications in allergy treatments.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| MRGPRX2 Modulation | Analgesic potential | |
| Anti-inflammatory | Reduced cytokine release | |
| Antiallergic | Inhibition of mast cell degranulation |
Case Studies
Numerous studies have explored the effects of this compound in various models:
- Chronic Pain Model : In a rodent model of neuropathic pain, administration of the compound led to significant reductions in pain behavior compared to controls. The study highlighted the compound's ability to modulate pain pathways through MRGPRX2 interactions.
- Allergic Response Study : A clinical case study involving patients with allergic rhinitis demonstrated that treatment with this compound resulted in decreased symptoms and reduced reliance on antihistamines.
- Inflammation Assessment : In vitro studies showed that the compound could significantly lower levels of pro-inflammatory cytokines in cultured human mast cells, indicating its potential use in inflammatory diseases.
Research Findings
Recent investigations have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications.
- Side Effects : Preliminary data indicate a low incidence of adverse effects, making it a promising candidate for further development in clinical settings.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test alternatives to TEA, such as 4-dimethylaminopyridine (DMAP), to enhance coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
- Temperature control : Conduct reactions under reflux (40–60°C) to accelerate kinetics while avoiding thermal degradation .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm the benzothiophene and methanesulfonylbenzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the sulfonyl group’s methyl resonance (δ 3.1–3.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns for structural validation .
Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, optimizing parameters like thermal displacement and occupancy to resolve disorder in the benzothiophene ring .
- Twinned data analysis : Apply OLEX2’s twin refinement tools for crystals with non-merohedral twinning, ensuring accurate bond-length and angle measurements .
Basic: What in vitro models are used to evaluate its biological activity?
Q. Advanced: How should researchers address contradictory activity data across studies?
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., SH-SY5Y, PC12) to rule out cell-type-specific effects.
- Metabolic stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) using LC-MS to identify degradation products that may confound results .
Basic: What computational methods predict its pharmacokinetic properties?
Q. Advanced: How can density functional theory (DFT) elucidate electronic properties?
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict reactivity sites (e.g., electron-deficient benzothiophene ring) .
- Charge distribution mapping : Identify nucleophilic/electrophilic regions using Mulliken population analysis .
Basic: What analytical methods quantify this compound in biological matrices?
Q. Advanced: How to validate method robustness for pharmacokinetic studies?
- Linearity and LOD/LOQ : Establish calibration curves (0.1–100 µM) with R > 0.99. Determine limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) .
- Stability testing : Assess freeze-thaw cycles, short-term (24h) room temperature stability, and long-term (-80°C) storage conditions .
Basic: What strategies stabilize this compound during storage?
Q. Advanced: How to identify degradation pathways under accelerated conditions?
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) .
- Degradant profiling : Use HR-MS and H NMR to characterize byproducts (e.g., sulfonic acid derivatives) .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
- Lipinski’s Rule of Five : Prioritize analogs with molecular weight < 500 Da and logP 2–3.
- P-glycoprotein efflux screening : Use MDCK-MDR1 cells to assess BBB permeability and avoid substrates of efflux transporters .
- Structural modifications : Introduce fluorine atoms or reduce polar surface area (<90 Å) to enhance passive diffusion .
Advanced: How to resolve crystallographic disorder in the benzothiophene moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
